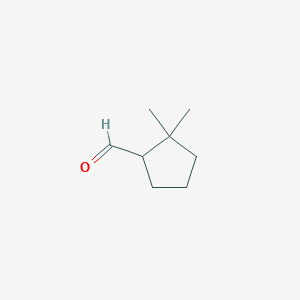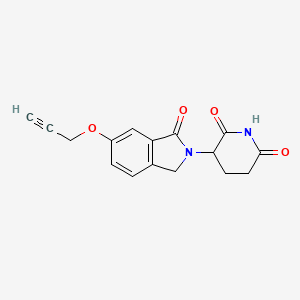
3-(1-Oxo-6-prop-2-ynoxy-isoindolin-2-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-oxo-6-(prop-2-yn-1-yloxy)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound with a unique structure that includes a piperidine-2,6-dione core and an isoindoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-oxo-6-(prop-2-yn-1-yloxy)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multiple steps. One common approach is the alkylation or amidation of precursor compounds with propargyl bromide or propargylamine . The reaction conditions often include the use of solvents like acetone and bases such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-oxo-6-(prop-2-yn-1-yloxy)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-[1-oxo-6-(prop-2-yn-1-yloxy)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[1-oxo-6-(prop-2-yn-1-yloxy)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation . This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
- 1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
- (3E,7E,11E)-3,7,10,10-tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one
Uniqueness
What sets 3-[1-oxo-6-(prop-2-yn-1-yloxy)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propriétés
Formule moléculaire |
C16H14N2O4 |
|---|---|
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
3-(3-oxo-5-prop-2-ynoxy-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H14N2O4/c1-2-7-22-11-4-3-10-9-18(16(21)12(10)8-11)13-5-6-14(19)17-15(13)20/h1,3-4,8,13H,5-7,9H2,(H,17,19,20) |
Clé InChI |
YUIWUJDFMQKPQX-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=CC2=C(CN(C2=O)C3CCC(=O)NC3=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


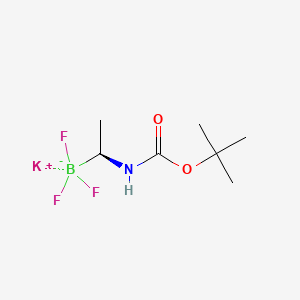
![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)
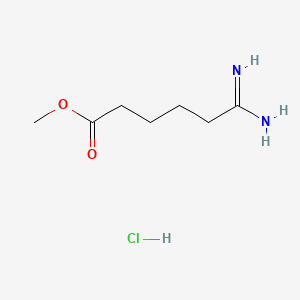
![3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13461645.png)

![3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride](/img/structure/B13461670.png)
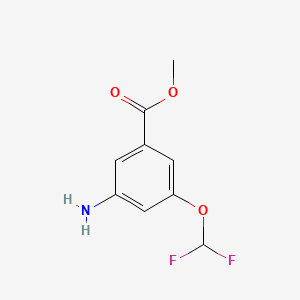


![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13461688.png)
![2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13461695.png)
![(2-Methylpropyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13461700.png)
![1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13461706.png)
